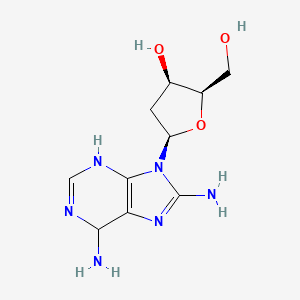
(2R,3R,5R)-5-(6,8-diamino-3,6-dihydropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,3R,5R)-5-(6,8-diamino-3,6-dihydropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol is a nucleoside analog
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,5R)-5-(6,8-diamino-3,6-dihydropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate sugar and purine base.
Glycosylation Reaction: The sugar moiety is glycosylated with the purine base under acidic or basic conditions to form the nucleoside.
Purification: The product is purified using chromatographic techniques to obtain the desired nucleoside analog.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Glycosylation: Using optimized reaction conditions to maximize yield.
Automated Purification: Employing high-performance liquid chromatography (HPLC) for efficient purification.
Quality Control: Ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can modify the purine base or the sugar moiety.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the purine base.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidized Derivatives: Products with modified hydroxyl groups.
Reduced Derivatives: Compounds with altered purine or sugar structures.
Substituted Derivatives: Nucleoside analogs with various functional groups attached.
Scientific Research Applications
Chemistry
Synthesis of Novel Nucleosides: Used as a building block for creating new nucleoside analogs.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of glycosylation and other reactions.
Biology
DNA and RNA Studies: Used in research involving the synthesis and function of nucleic acids.
Enzyme Inhibition: Studied for its potential to inhibit enzymes involved in nucleic acid metabolism.
Medicine
Antiviral Therapies: Investigated for its potential to inhibit viral replication.
Anticancer Treatments: Explored for its ability to interfere with cancer cell proliferation.
Industry
Pharmaceutical Manufacturing: Used in the production of antiviral and anticancer drugs.
Biotechnology: Employed in the development of diagnostic tools and research reagents.
Mechanism of Action
The compound exerts its effects by mimicking naturally occurring nucleosides. It can be incorporated into DNA or RNA, leading to chain termination or faulty replication. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells or viruses. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol: Another nucleoside analog with a similar structure but different functional groups.
(2R,3R,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol: A chlorinated analog with distinct chemical properties.
Uniqueness
The presence of the 6,8-diamino group in (2R,3R,5R)-5-(6,8-diamino-3,6-dihydropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol makes it unique. This modification can enhance its binding affinity to enzymes and nucleic acids, potentially increasing its efficacy in therapeutic applications.
Properties
Molecular Formula |
C10H16N6O3 |
|---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
(2R,3R,5R)-5-(6,8-diamino-3,6-dihydropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H16N6O3/c11-8-7-9(14-3-13-8)16(10(12)15-7)6-1-4(18)5(2-17)19-6/h3-6,8,17-18H,1-2,11H2,(H2,12,15)(H,13,14)/t4-,5-,6-,8?/m1/s1 |
InChI Key |
ZBSUKBKSNJDLTM-CDRSNLLMSA-N |
Isomeric SMILES |
C1[C@H]([C@H](O[C@H]1N2C3=C(C(N=CN3)N)N=C2N)CO)O |
Canonical SMILES |
C1C(C(OC1N2C3=C(C(N=CN3)N)N=C2N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















